Differential Enzymatic Formation: FMO-Dependent N-Oxidation vs. P450-Dependent Sulfoxidation
Thioridazine N-oxide formation is selectively catalyzed by flavin-containing monooxygenase (FMO), whereas thioridazine-2-sulphoxide, thioridazine-5-sulphoxide, and northioridazine are produced by cytochrome P450 isozymes. Heat inactivation of FMO reduced thioridazine-N-oxide and northioridazine formation, while P450 inactivation decreased thioridazine-2-sulphoxide, northioridazine, and thioridazine-5-sulphoxide production [1]. Purified mouse liver FMO produced thioridazine-N-oxide as the major metabolite [1].
| Evidence Dimension | Enzymatic pathway selectivity |
|---|---|
| Target Compound Data | Formation selectively reduced by heat inactivation of FMO; produced as major metabolite by purified FMO |
| Comparator Or Baseline | Thioridazine-2-sulphoxide, thioridazine-5-sulphoxide, and northioridazine: formation reduced by P450 inactivation |
| Quantified Difference | N-oxide formation is FMO-dependent; sulfoxide formation is P450-dependent—qualitatively distinct enzyme systems |
| Conditions | Mouse liver microsomes; thermal inactivation at 45°C for 2 min; antibodies to NADPH P450 reductase; purified FMO from mouse liver |
Why This Matters
Researchers studying FMO-mediated metabolism or screening for FMO inhibitors require the N-oxide standard specifically; substitution with a sulfoxide metabolite would yield false-negative results in FMO activity assays.
- [1] Blake BL, et al. Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase. Xenobiotica. 1995 Apr;25(4):377-93. PMID: 7645304. View Source
